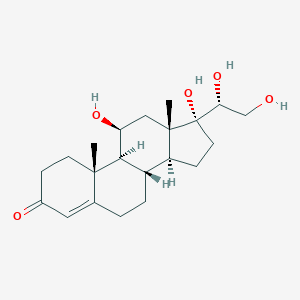

Reichstein's compound E

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Biological Research Applications

Hormonal Activity:

- This compound has been identified as a major progestin involved in oocyte maturation in certain fish species such as the black porgy (Acanthopagrus schlegeli). Studies indicate that it significantly influences the maturation of oocytes and is considered a maturation-inducing steroid (MIS) in these organisms .

Anti-inflammatory Properties:

- Research has shown that tetrahydroxy steroids exhibit anti-inflammatory activities. The compound is being investigated for its potential therapeutic effects in treating inflammatory diseases similar to those treated by hydrocortisone .

Endocrine Function Studies:

- The compound's interactions with specific receptors and enzymes make it a valuable tool for studying endocrine functions and hormonal signaling pathways in both animal models and human cells.

Pharmaceutical Applications

Precursor for Steroid Synthesis:

- 11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one serves as a precursor in the synthesis of various steroidal compounds. Its structural characteristics allow for further modifications to produce therapeutically relevant steroids such as hydrocortisone and other corticosteroids .

Therapeutic Development:

- The compound is under investigation for its potential use in developing new treatments for conditions like rheumatoid arthritis and other autoimmune disorders due to its anti-inflammatory effects .

Chemical Synthesis Applications

Synthetic Routes:

- The synthesis of this compound typically involves hydroxylation reactions and can utilize various chemical methods to modify its structure. It can be synthesized from simpler steroid precursors through multi-step organic synthesis techniques.

Industrial Production:

- In industrial settings, this compound can be produced using batch processing or continuous flow chemistry methods, which enhance yield and purity during synthesis.

Case Studies

Case Study 1: Oocyte Maturation in Black Porgy

- A study identified 20β-dihydrocortisol as the primary progestin during oocyte maturation. The research demonstrated that injection with LHRH analogs increased plasma concentrations of this compound, confirming its role as an MIS .

Case Study 2: Anti-inflammatory Research

Mecanismo De Acción

Reichstein’s Compound E, also known as 4-Pregnene-11beta,17alpha,20beta,21-tetrol-3-one, 20beta-Hydroxycortisol, or 20beta-Dihydrocortisol, is an endogenous glucocorticoid steroid hormone and a metabolic intermediate towards cortisol .

Target of Action

The primary target of Reichstein’s Compound E is the glucocorticoid receptor . This receptor is involved in regulating various physiological processes, including metabolism, inflammation, and immune response .

Mode of Action

Reichstein’s Compound E acts as a glucocorticoid, though it is less potent than cortisol . It can bind to glucocorticoid receptors and exert certain metabolic and anti-inflammatory effects . It participates in feedback mechanisms involved in regulating the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland by inhibiting its production .

Biochemical Pathways

Reichstein’s Compound E is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . It mainly acts as a metabolic intermediate within the glucocorticoid pathway, leading to cortisol .

Pharmacokinetics

It is known that it is converted in the liver to the active metabolite hydrocortisone .

Result of Action

The molecular and cellular effects of Reichstein’s Compound E’s action include metabolic and anti-inflammatory effects . It can also influence the secretion of ACTH from the pituitary gland .

Análisis Bioquímico

Biochemical Properties

Reichstein’s compound E plays a role in biochemical reactions as a metabolite of cortisol . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized from cortisol by the enzyme 11β-hydroxysteroid dehydrogenase . The nature of these interactions involves the reduction of the 20-oxo group in cortisol to a hydroxy group .

Cellular Effects

The effects of Reichstein’s compound E on various types of cells and cellular processes are primarily related to its role as a metabolite of cortisol. It influences cell function by participating in glucocorticoid pathways, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Reichstein’s compound E exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It is involved in the activation of enzymes such as 11β-hydroxysteroid dehydrogenase, which converts cortisol to Reichstein’s compound E .

Metabolic Pathways

Reichstein’s compound E is involved in the glucocorticoid metabolic pathway . It interacts with enzymes such as 11β-hydroxysteroid dehydrogenase and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Reichstein’s compound E within cells and tissues involve its participation in glucocorticoid pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the hydroxylation of pregnene derivatives at specific positions to introduce the hydroxyl groups at the 11beta, 17alpha, 20beta, and 21 positions . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions

11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.

Reduction: This reaction can reduce ketones or aldehydes back to hydroxyl groups.

Substitution: This reaction can replace hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can regenerate the original hydroxyl groups .

Comparación Con Compuestos Similares

Similar Compounds

4-Pregnene-11beta,17alpha,20alpha,21-tetrol-3-one: This compound differs in the stereochemistry at the 20 position.

17alpha,20beta-Dihydroxy-4-pregnen-3-one:

Uniqueness

11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Actividad Biológica

11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one, also known as Reichstein's Compound E, is a steroidal compound that plays significant roles in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

The compound is synthesized through multiple steps from simpler steroidal precursors. The hydroxylation at specific positions (11beta, 17alpha, 20beta, and 21) is crucial for its biological activity. The synthesis typically involves enzymatic reactions and chemical modifications to achieve the desired structure.

This compound primarily acts as a glucocorticoid , binding to glucocorticoid receptors (GR) in various tissues. Its mechanism includes:

- Gene Regulation : Upon binding to GR, it influences gene expression related to metabolism and inflammation.

- Metabolic Pathways : It is involved in the glucocorticoid metabolic pathway and is converted into cortisol in the liver.

- Cellular Effects : The compound affects cellular metabolism and signaling pathways, impacting processes such as cell growth and apoptosis.

Hormonal Regulation

11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one has been shown to regulate several hormonal activities:

- Oocyte Maturation : In teleost fish, it serves as a maturation-inducing steroid (MIS), crucial for oocyte maturation during reproductive cycles. Its levels increase significantly during spawning seasons .

- Spermatogenesis : It also plays a role in male reproductive health by influencing spermatogenesis and sperm motility through hormonal regulation .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties similar to cortisol but with reduced potency. It modulates immune responses and can inhibit pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory diseases.

Case Study 1: Oocyte Maturation in Fish

A study on the Atlantic croaker demonstrated that 11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one levels correlate with oocyte maturation stages. The compound was found to significantly enhance the maturation process during the ovulatory surge of luteinizing hormone (LH) .

Case Study 2: Male Fish Reproductive Health

In male fish species, the administration of this compound has been linked to increased sperm motility and successful spermiation. The study highlighted its role in initiating meiosis during puberty, which is critical for reproductive success .

Table: Comparison of Biological Activities

Pharmacokinetics

The pharmacokinetics of 11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one involve its conversion into active metabolites like hydrocortisone in the liver. This metabolic pathway is crucial for its biological effects and therapeutic potential.

Propiedades

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWCEQOCFFQUKS-LCGKLAOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871599 | |

| Record name | 17-(1,2-Dihydroxyethyl)androsten-3-one-11,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-58-5 | |

| Record name | 11,17,20,21-Tetrahydroxypregn-4-en-3-one, (11beta,20R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-(1,2-Dihydroxyethyl)androsten-3-one-11,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11,17,20,21-TETRAHYDROXYPREGN-4-EN-3-ONE, (11.BETA.,20R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77U6C4OLOR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 20β-Dihydrocortisol in cortisol metabolism?

A1: 20β-Dihydrocortisol (also known as Reichstein's compound E or 4-Pregnene-11β,17α,20β,21-tetrol-3-one) is a key metabolite of cortisol. It's primarily formed through the reduction of cortisol's 20-keto group by the enzyme 20β-hydroxysteroid dehydrogenase. [, , ] This metabolic pathway contributes significantly to cortisol clearance, particularly in species like sheep where 20β-Dihydrocortisol is a major metabolite. []

Q2: How does the excretion pattern of 20β-Dihydrocortisol differ across species?

A2: Studies reveal distinct differences in 20β-Dihydrocortisol excretion between species. For instance, squirrel monkeys excrete a significant amount of unconjugated 20β-Dihydrocortisol in their urine. In contrast, humans excrete minimal amounts of tetrahydrocortisol and tetrahydrocortisone, which are metabolites related to 20β-Dihydrocortisol. []

Q3: Why is 20β-Dihydrocortisol being explored as a potential biomarker for certain diseases?

A3: Research suggests that 20β-Dihydrocortisol plasma concentrations fluctuate less compared to cortisol due to the dampening effect of the metabolic process. [] This makes it a potentially valuable biomarker for diseases like transmissible spongiform encephalopathies, where it shows elevated levels in affected ewes. [] Its stability and integration of cortisol production over time make it a promising candidate for non-invasive diagnostic tests. []

Q4: Can therapeutic treatment with ACTH elevate urinary 20β-Dihydrocortisol levels in horses?

A4: A study investigating the effects of ACTH administration in horses found high levels of 20β-Dihydrocortisol in the urine. [] While the study focused on cortisol levels for doping control purposes, the presence of elevated 20β-Dihydrocortisol highlights its connection to cortisol metabolism in horses. []

Q5: How does the administration of glycyrrhetinic acid impact the ratio of cortisol to 20β-Dihydrocortisol?

A5: Glycyrrhetinic acid, a compound found in licorice, is known to inhibit the enzyme 11β-hydroxysteroid dehydrogenase, which plays a crucial role in cortisol metabolism. Administration of glycyrrhetinic acid led to a significant correlation between serum glycyrrhetinic acid levels and the ratio of cortisol to cortisone (the inactive metabolite of cortisol). [] While the study focused on cortisone, it highlights the potential for compounds to disrupt the delicate balance of cortisol metabolism, potentially impacting the levels of metabolites like 20β-Dihydrocortisol.

Q6: How does the reduction of isocortisol relate to 20β-Dihydrocortisol?

A6: Research indicates that an NADPH-dependent 21-oxo-20-hydroxysteroid reductase enzyme isolated from sheep liver can reduce isocortisol to 20β-Dihydrocortisol (this compound). This enzyme exhibits a preference for steroidal 20-hydroxy-21-aldehydes as substrates, suggesting a potential pathway for 20β-Dihydrocortisol formation. [] The presence of this reductase activity in other species like hamsters and rats further supports the role of this pathway. []

Q7: What is the significance of 6β-hydroxylation in the context of 20β-Dihydrocortisol?

A7: While limited information is available on the specific 6β-hydroxylation of 20β-Dihydrocortisol, research suggests that 20β-Dihydrocortisol can undergo this modification in vivo. [] This finding hints at a potential metabolic pathway for 20β-Dihydrocortisol and its potential conversion into other metabolites.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.